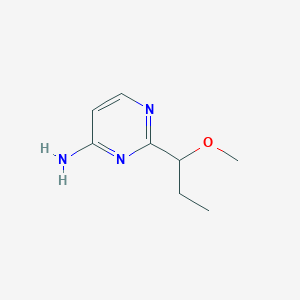2-(1-Methoxypropyl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC15823892
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-(1-methoxypropyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H13N3O/c1-3-6(12-2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3,(H2,9,10,11) |
| Standard InChI Key | PAROZDVOIMMGDS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=NC=CC(=N1)N)OC |
Introduction
Structural and Chemical Properties
The molecular formula of 2-(1-Methoxypropyl)pyrimidin-4-amine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. The pyrimidine ring is substituted at the 2-position with a 1-methoxypropyl group (-O-CH₂-CH₂-CH₃) and at the 4-position with an amine (-NH₂). This configuration imparts moderate polarity, with the methoxy group enhancing solubility in organic solvents while the amine facilitates hydrogen bonding.
Synthesis Pathways
Synthesis of 2-(1-Methoxypropyl)pyrimidin-4-amine can be inferred from methods used for analogous pyrimidine derivatives. A plausible route involves:
-
Amination of 2-chloropyrimidine: Reaction of 2-chloropyrimidine with ammonia or a primary amine under controlled conditions to yield 4-aminopyrimidine intermediates .
-
Alkoxylation at the 2-position: Substitution of the chlorine atom with a methoxypropyl group via nucleophilic aromatic substitution. This step typically requires a strong base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF) at elevated temperatures .
For example, the patent CN102516182B details the synthesis of 4-amino-6-alkoxyl pyrimidines using 4,6-dichloropyrimidine as a starting material . Adapting this method, 2,4-dichloropyrimidine could undergo sequential amination and alkoxylation to produce the target compound.
Biological Activity and Mechanisms
Pyrimidine derivatives exhibit diverse biological activities, often mediated through enzyme inhibition or receptor modulation. While direct data on 2-(1-Methoxypropyl)pyrimidin-4-amine are scarce, structurally related compounds provide critical insights.
| Compound | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| 2-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine | 0.45 | PI3K/Akt/mTOR |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 0.12 | PKBβ |
Antimicrobial Effects
Pyrimidine analogs disrupt bacterial enzyme systems, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis. For instance, 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine showed activity against Staphylococcus aureus (MIC = 8 μg/mL). The methoxypropyl substituent in 2-(1-Methoxypropyl)pyrimidin-4-amine may similarly interfere with bacterial folate metabolism.
Agricultural Applications
Chlorinated pyrimidines are widely used as herbicides and fungicides. The methoxypropyl group in 2-(1-Methoxypropyl)pyrimidin-4-amine could enhance soil persistence and systemic absorption in plants. For example, pyrimidine derivatives like 2,4-dichloro-6-methoxy-pyrimidine inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Comparative Analysis with Related Compounds
2-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine vs. 2-(1-Methoxypropyl)pyrimidin-4-amine
-
Reactivity: The chlorine atom in the former facilitates nucleophilic substitution, whereas the methoxypropyl group in the latter may stabilize the ring via electron donation .
-
Bioavailability: The absence of a chlorine atom could reduce toxicity but may compromise target binding affinity.
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing one-pot methods to improve yield and purity.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
-
Structure-Activity Relationships (SAR): Systematically varying substituents to enhance selectivity for cancer or microbial targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume